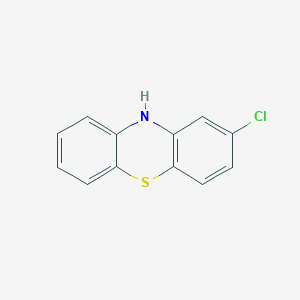

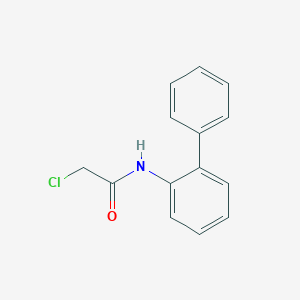

N-ビフェニル-2-イル-2-クロロアセトアミド

概要

説明

Methylinositol, also known as 3-O-methyl-D-chiro-inositol, is a naturally occurring cyclitol. It is a derivative of inositol, a type of sugar alcohol. Methylinositol is found in various plants, particularly in the Leguminosae and Pinaceae families. It plays a significant role in plant physiology, acting as a cellular modulator and providing chemical defense against environmental stressors such as water deficit and high salinity .

科学的研究の応用

メチルイノシトールは、幅広い科学研究の応用範囲を持っています。

化学: さまざまなイノシトールリン酸や他の誘導体の合成における前駆体として使用されます。

生物学: メチルイノシトールは細胞シグナル伝達経路において役割を果たし、さまざまな生理学的プロセスの調節に関与しています。

医学: 糖尿病、炎症、癌、アルツハイマー病などの神経変性疾患などの状態における潜在的な治療効果について研究されてきました

準備方法

Synthetic Routes and Reaction Conditions: Methylinositol can be synthesized through the methylation of inositol. One common method involves the use of methanol as a methylating agent in the presence of a catalyst. For example, cyclometalated ruthenium complexes can catalyze the methylation of inositol with methanol under mild conditions (60°C) with sodium hydroxide as a base .

Industrial Production Methods: Industrial production of methylinositol typically involves the extraction from plant sources rich in this compound. Plants such as soybean, carob pod, and fenugreek seed are known to contain significant amounts of methylinositol. The extraction process involves solvent extraction followed by purification steps to isolate the compound .

化学反応の分析

Types of Reactions: Methylinositol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Methylinositol can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic substitution where methylinositol reacts with nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methylinositol can lead to the formation of inositol phosphates, while reduction can yield various inositol derivatives .

作用機序

メチルイノシトールは、さまざまな分子標的と経路を通じてその効果を発揮します。インスリンシグナル伝達経路におけるセカンドメッセンジャーとして作用し、グルコース代謝の調節に役立ちます。インスリンとその受容体の結合は、インスリン受容体基質やホスファチジルイノシトール3-キナーゼなどの酵素の活性化を含む代謝イベントのカスケードを開始します。 これは、ホスファチジルイノシトールをホスファチジルイノシトール3-リン酸に変換することにつながり、グルコースの取り込みと代謝において重要な役割を果たします .

類似化合物との比較

メチルイノシトールは、ミオイノシトール、シロイノシトール、エピイノシトールなどの他のイノシトール誘導体と似ています。植物におけるその広範な分布とそのストレス耐性と細胞調節における特定の役割は、メチルイノシトールをユニークなものにしています。

類似化合物:

ミオイノシトール: 自然界で最も豊富なイノシトールであり、さまざまな細胞プロセスに関与しています。

シロイノシトール: 神経変性疾患における潜在的な治療効果で知られています。

エピイノシトール: 細胞シグナル伝達と代謝調節に関与しています

メチルイノシトールのユニークな特性と多様な用途は、さまざまな科学研究と産業分野において注目すべき化合物となっています。

特性

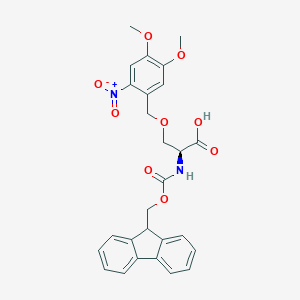

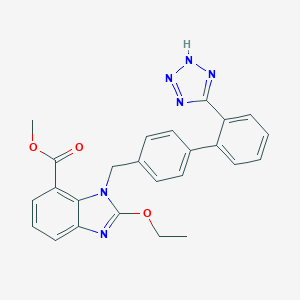

IUPAC Name |

2-chloro-N-(2-phenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-10-14(17)16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDDKTKNLZLTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360581 | |

| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23088-28-0 | |

| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B30665.png)